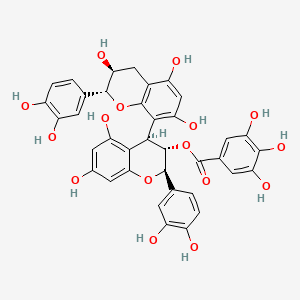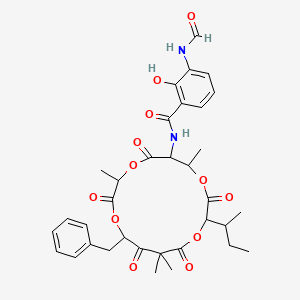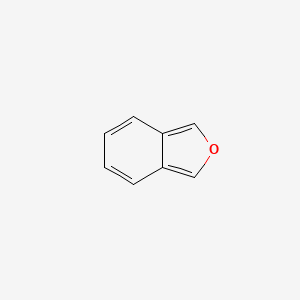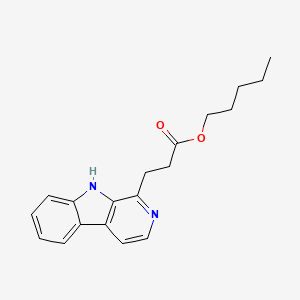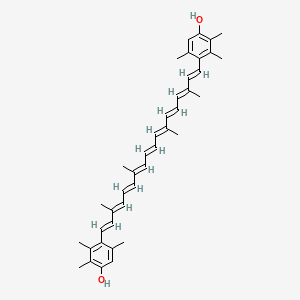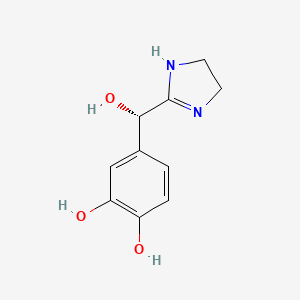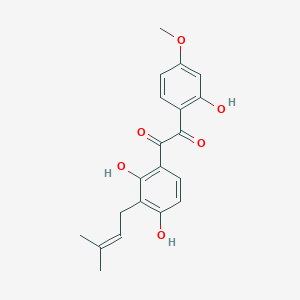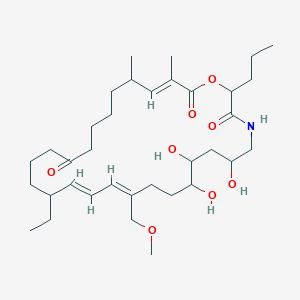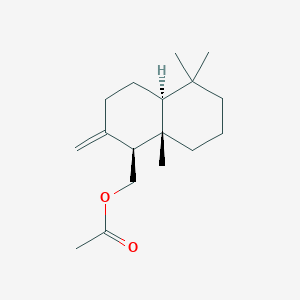
麦角隐灵碱
描述
Ergocorninine is a crystalline ergopeptine and one of the ergot alkaloids separated from ergotoxine . It is also a dopamine receptor agonist . It was discovered by Albert Hofmann, the Swiss chemist who created LSD .
Synthesis Analysis
Ergocorninine is a derivative of the crude extract of ergot and later purified, ergocornine . The formation of dihydroergocornine implies the hydrogenation of the double bonds in the lysergic acid .Molecular Structure Analysis
Ergocorninine has a molecular formula of C31H39N5O5 . Its average mass is 561.672 Da and its monoisotopic mass is 561.295105 Da .Chemical Reactions Analysis
Ergocorninine is one of the major ergot alkaloids that can be determined using liquid chromatography–tandem mass spectrometry (LC–MS–MS) . This method involves extraction under alkaline conditions using a mixture of acetonitrile and ammonium carbonate .Physical And Chemical Properties Analysis
Ergocorninine has a density of 1.4±0.1 g/cm3, a boiling point of 858.3±65.0 °C at 760 mmHg, and a flash point of 472.9±34.3 °C . It also has a molar refractivity of 153.0±0.4 cm3 .科学研究应用
Neuroscience Research
Ergocorninine, like other ergot alkaloids, is known to affect the nervous system. It is used in neuroscience research to study its vasoconstrictive effects and its impact on neurotransmitter systems . Researchers utilize Ergocorninine to understand its influence on neurological pathways and potential therapeutic applications for neurological disorders.
Cardiology Studies
In cardiology, Ergocorninine’s vasoconstrictive properties are of interest. It is used to simulate conditions of reduced blood flow in research models, helping to study the effects of ischemia and the potential for new treatments for heart diseases .
Agricultural Applications
Ergocorninine is studied in agriculture for its role in ergot contamination of cereals and grains. Research focuses on its impact on crop quality and safety, as well as developing methods to detect and quantify its presence in food supplies to prevent mycotoxicosis .
Pharmacological Development
The pharmacological effects of Ergocorninine are significant due to its structural similarity to neurotransmitters. It is used in the development of drugs that can modulate these pathways, potentially leading to new treatments for various conditions, including migraines and hypertension .
Toxicology
Ergocorninine is a subject of toxicological studies due to its presence as a mycotoxin in contaminated grains. Research in this field aims to understand the toxic effects of Ergocorninine on human and animal health, and to establish safe exposure levels .
Food Industry
In the food industry, the antioxidant properties of Ergocorninine are explored for their potential to preserve food quality and extend shelf life. Studies investigate its ability to protect against oxidation and maintain the nutritional value of food products .
作用机制
Target of Action
Ergocorninine is a crystalline ergopeptine and one of the ergot alkaloids . It primarily targets dopamine receptors, acting as a dopamine receptor agonist .
Mode of Action
Ergocorninine interacts with dopamine receptors, mimicking the action of dopamine, a neurotransmitter that plays several important roles in the brain and body .
Biochemical Pathways
Ergocorninine, like other ergot alkaloids, is thought to modulate diverse functions controlled by the hypothalamus . , a molecule involved in various physiological processes.
Pharmacokinetics
Like other ergot alkaloids, ergocorninine is likely to have complex pharmacokinetic properties that influence its bioavailability
Result of Action
Studies have shown that ergocorninine can have significant effects on pregnancy and fetal development . For example, administration of Ergocorninine during pregnancy has been found to disturb pregnancy and induce fetal malformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ergocorninine. Factors such as diet and nutrition, stress, toxic chemicals, sleep, physical activity, exposure to light, environmental temperature, and air and water quality can all potentially impact the effectiveness of Ergocorninine . For example, exposure to certain toxic chemicals could potentially interfere with Ergocorninine’s interaction with dopamine receptors .
属性
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)/t19-,23+,24-,26-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGDMFEEDNVBF-KMKPOGODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891860 | |
| Record name | Ergocorninine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ergocorninine | |
CAS RN |
564-37-4 | |
| Record name | Ergocorninine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergocorninine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergocorninine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α)-12'-hydroxy-2',5'α-diisopropylergotaman-3',6',18-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOCORNININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6010ED1B7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main effects of Ergocorninine in biological systems?
A1: Ergocorninine, like other ergot alkaloids, exhibits vasoconstrictive effects. [, ] This means it causes blood vessels to narrow, potentially impacting blood flow and pressure. While often considered less potent than its (R)-epimer, Ergocornine, recent research indicates that Ergocorninine demonstrates notable vasoactivity, prompting a need for its monitoring in food sources. [, ] Additionally, it acts as an "incomplete agonist" at the ergot alkaloid-sensitive receptor in the salivary gland of the tick Amblyomma hebraeum, stimulating fluid secretion but to a lesser extent than full agonists. []
Q2: How does the structure of Ergocorninine compare to other ergot alkaloids?
A3: Ergocorninine is an (S)-epimer of Ergocornine, meaning they share the same molecular formula and weight but differ in the spatial arrangement of atoms around a specific chiral center. [, ] This difference in stereochemistry influences their biological activity. [] For example, Ergocorninine shows weaker prolactin-inhibiting properties compared to Ergocornine, demonstrating the importance of stereochemistry in its pharmacological activity. []
Q3: What analytical techniques are used to detect and quantify Ergocorninine?
A4: High-performance liquid chromatography (HPLC) coupled with various detectors, including mass spectrometry (MS), are widely used for identifying and quantifying Ergocorninine in various matrices, including food and feed. [, , , , ] These methods offer the sensitivity and selectivity needed to detect low levels of Ergocorninine and distinguish it from other ergot alkaloids. [, , ]
Q4: Are there regulations regarding the permissible levels of Ergocorninine in food and feed?
A5: While specific regulations for individual ergot alkaloids like Ergocorninine are under review, the European Union has established a maximum limit for ergot sclerotia in unprocessed cereals (excluding corn and rice). [] This highlights the concern regarding ergot alkaloid contamination in food and feed, emphasizing the need for continuous monitoring and research on their potential health effects. []
Q5: What are the implications of finding Ergocorninine in wheat samples?
A6: The detection of Ergocorninine, alongside other ergot alkaloids, in wheat samples, even at low levels, raises concerns about potential health risks associated with consuming contaminated food products. [] This emphasizes the importance of effective agricultural practices to minimize fungal contamination and the need for sensitive analytical methods for monitoring ergot alkaloids in food and feed. []
Q6: How does the occurrence of Ergocorninine in cereals vary?
A7: The occurrence of Ergocorninine, like other ergot alkaloids, can be highly variable and is influenced by factors such as cereal type, geographical location, and climatic conditions. [, ] Research shows significant variation in ergot alkaloid profiles between different cereal grains and even within the same species grown in different regions. [, ]
Q7: What is the significance of studying the pharmacological properties of Ergocorninine in ticks?
A8: Understanding the interaction of Ergocorninine with receptors in ticks like Amblyomma hebraeum provides insights into potential targets for tick control. [] By characterizing the pharmacological properties of Ergocorninine and its effects on tick physiology, researchers can explore novel approaches to managing tick populations and reducing the transmission of tick-borne diseases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



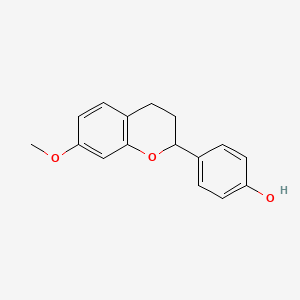

![2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol acetate](/img/structure/B1246720.png)
